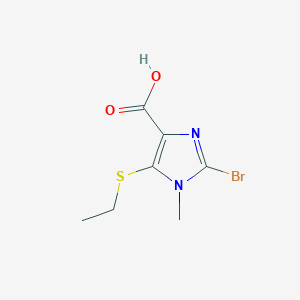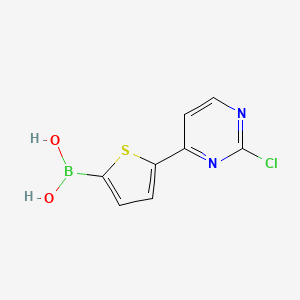![molecular formula C8H5NNaO2S B14084693 Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is a compound that combines the properties of sodium hydride and thieno[3,2-c]pyridine-4-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Another method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Sodium hydride acts as a reducing agent, facilitating the reduction of other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydride ion acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways. Sodium hydride acts as a strong base and reducing agent, facilitating various chemical transformations. Thieno[3,2-c]pyridine-4-carboxylic acid can interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: This compound is an isosteric analog of indoles and exhibits a wide range of biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: This compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Uniqueness
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is unique due to its combination of a strong base (sodium hydride) and a heterocyclic compound (thieno[3,2-c]pyridine-4-carboxylic acid). This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H5NNaO2S |
|---|---|
Molecular Weight |
202.19 g/mol |
InChI |
InChI=1S/C8H5NO2S.Na/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11); |
InChI Key |
IFSKJEMKBILTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)

![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)

